molecular formula C15H29NO2S4 B13702495 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane

13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane

Cat. No.: B13702495
M. Wt: 383.7 g/mol
InChI Key: KIKFXCZQUGTISV-UHFFFAOYSA-N
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Description

13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane (CAS: 878673-79-1) is a macrocyclic compound featuring a 15-membered ring with four sulfur atoms (tetrathia), one nitrogen atom (aza), and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The Boc group enhances stability during synthetic processes, particularly in metal coordination chemistry and macrocycle functionalization. Its synthesis involves a cesium carbonate-mediated cyclization of 3,6-dithia-1,8-octanedithiol with N-Boc-bis(2-chloroethyl)amine in anhydrous DMF, followed by purification via solvent extraction .

Properties

Molecular Formula

C15H29NO2S4

Molecular Weight

383.7 g/mol

IUPAC Name

tert-butyl 1,4,7,10-tetrathia-13-azacyclopentadecane-13-carboxylate

InChI

InChI=1S/C15H29NO2S4/c1-15(2,3)18-14(17)16-4-6-19-8-10-21-12-13-22-11-9-20-7-5-16/h4-13H2,1-3H3

InChI Key

KIKFXCZQUGTISV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCCSCCSCCSCC1

Origin of Product

United States

Preparation Methods

The synthesis of 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common synthetic route includes the reaction of a linear tetraamine with a thiol under specific conditions to form the macrocyclic ring. The Boc group is introduced to protect the nitrogen atom during the synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane involves its ability to chelate metal ions through its sulfur and nitrogen atoms. This chelation forms stable complexes that can be used in various applications, such as radiopharmaceuticals for imaging and therapy. The molecular targets and pathways involved depend on the specific metal ion and application .

Comparison with Similar Compounds

Substituent and Functional Group Variations

The following table summarizes key structural and functional differences between 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane and related macrocycles:

Compound Name CAS Number Substituent(s) Heteroatoms (O/S/N) Molecular Formula Key Properties/Applications
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane 878673-79-1 Boc-protected N 4S, 1N C14H27NO4S4 Stabilized amine for metal chelation
13-Dodecyl-1,4,7,10-tetraoxa-13-azacyclopentadecane 75006-56-3 Dodecyl chain on N 4O, 1N C22H45NO4 Lipophilic surfactant or phase-transfer catalyst
1,4,7,10-Tetraoxa-13-azacyclopentadecane-2-acetic acid 656254-10-3 Acetic acid side chain 4O, 1N C12H23NO6 Chelating agent for cations
1,4,7,10-Tetraoxa-13-azacyclopentadecane (base structure) N/A Unsubstituted N 4O, 1N C10H21NO4 Model for studying crown ether behavior
13-(2-Methoxy-4-nitrophenyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane 497968-96-4 Aromatic nitro group 4O, 1N C17H26N2O7 UV-active probe for binding studies

Key Differences and Implications

Heteroatom Composition :

  • The tetrathia backbone in the Boc-protected compound (4S, 1N) confers stronger soft-metal (e.g., Cu(I), Ag(I)) binding affinity compared to tetraoxa analogs (4O, 1N), which prefer hard metals like K⁺ or Na⁺ .
  • Oxygen-rich analogs (e.g., 13-Dodecyl-1,4,7,10-tetraoxa-...) exhibit higher hydrophilicity, whereas sulfur-containing variants are more lipophilic .

Substituent Effects :

  • Boc Group : Enhances nitrogen stability against oxidation and nucleophilic attack, making it suitable for stepwise synthesis of functionalized macrocycles .
  • Dodecyl Chain : Introduces surfactant-like behavior, enabling applications in micelle formation or membrane transport .
  • Acetic Acid Side Chain : Provides a carboxylate group for covalent conjugation or ion-exchange applications .

Spectroscopic and Reactivity Profiles: Aromatic nitro-substituted derivatives (e.g., 497968-96-4) show distinct UV-Vis absorption, useful in photochemical studies . The unsubstituted tetraoxa-aza crown ether (C10H21NO4) serves as a reference for NMR studies, with chemical shifts sensitive to ring substituents (as seen in ) .

Metal Binding and Selectivity

  • Tetrathia-aza macrocycles exhibit selectivity for transition metals, while tetraoxa-aza variants (e.g., 656254-10-3) bind alkali metals. This divergence is critical in designing ion-selective sensors .

Stability and Reactivity

  • Hexamethylated trioxa analogs (e.g., ) demonstrate exceptional inertness, contrasting with the reactivity of nitro- or carboxylate-functionalized derivatives .

Biological Activity

13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane is a complex compound with potential therapeutic applications. Its unique structure, featuring a bicyclic framework with multiple sulfur atoms and a nitrogen atom, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H22N2S4
  • Molecular Weight : 342.51 g/mol
  • CAS Number : 878673-79-1

The compound's structure includes a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis and may influence its biological interactions.

The biological activity of 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition of metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting cellular signaling pathways associated with growth and apoptosis.
  • Antioxidant Activity : The presence of sulfur atoms may contribute to antioxidant properties by scavenging free radicals.

Anticancer Properties

Research indicates that 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane exhibits significant anticancer activity. A study demonstrated that the compound inhibits the proliferation of various cancer cell lines through apoptosis induction.

Cell Line IC50 (µM) Mechanism
Glioma5.2Induction of caspase-dependent apoptosis
Acute Myeloid Leukemia (AML)3.8Modulation of mitochondrial pathways

The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death.

Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties against several bacterial strains. The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30

These findings indicate potential for developing new antimicrobial agents based on this compound.

Anti-inflammatory Effects

Research has also indicated potential anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane in vitro against glioma and AML cell lines. The results showed significant growth inhibition and apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties against clinical isolates of bacteria. The results indicated that the compound effectively inhibited growth at relatively low concentrations compared to standard antibiotics.

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